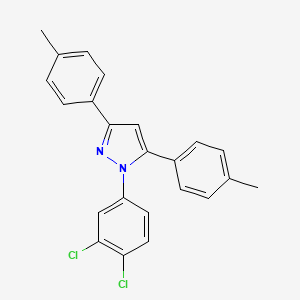![molecular formula C27H19F4N3O2S B10929751 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10929751.png)
2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiazole, and difluoromethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-(difluoromethoxy)benzaldehyde and 3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole
- 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-chlorophenyl)-1,3-thiazole
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
The uniqueness of 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoromethoxy groups enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H19F4N3O2S |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-[3,5-bis[3-(difluoromethoxy)phenyl]pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H19F4N3O2S/c1-16-24(17-7-3-2-4-8-17)32-27(37-16)34-23(19-10-6-12-21(14-19)36-26(30)31)15-22(33-34)18-9-5-11-20(13-18)35-25(28)29/h2-15,25-26H,1H3 |
InChI Key |
FJOIMJPFINNLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C4=CC(=CC=C4)OC(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10929681.png)

![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929689.png)
![1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929700.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929707.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10929714.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929721.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10929738.png)
![(16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10929740.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10929746.png)
![6-(1-Adamantyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10929749.png)
![N'~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B10929763.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929769.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929773.png)
